molecular formula C18H15NO2S B167484 N,N-Diphenylbenzenesulfonamide CAS No. 1709-51-9

N,N-Diphenylbenzenesulfonamide

Cat. No.: B167484
CAS No.: 1709-51-9
M. Wt: 309.4 g/mol
InChI Key: QISRUVSLDWSMST-UHFFFAOYSA-N
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Description

N,N-Diphenylbenzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, with two phenyl groups bonded to the nitrogen atom. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diphenylbenzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with aniline in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the sulfonyl chloride by the aniline .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Diphenylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Diphenylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diphenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure .

Comparison with Similar Compounds

  • N-Butylbenzenesulfonamide
  • N-Phenylbenzenesulfonamide
  • N-Methylbenzenesulfonamide

Comparison: N,N-Diphenylbenzenesulfonamide is unique due to the presence of two phenyl groups attached to the nitrogen atom, which enhances its stability and lipophilicity compared to other sulfonamides. This structural feature also contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

N,N-diphenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c20-22(21,18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISRUVSLDWSMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344559
Record name N,N-Diphenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1709-51-9
Record name N,N-Diphenylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1709-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diphenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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